1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone 1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 923441-57-0
VCID: VC8321484
InChI: InChI=1S/C24H23N3OS2/c1-29-20-10-5-11-21-23(20)25-24(30-21)27-14-12-26(13-15-27)22(28)16-18-8-4-7-17-6-2-3-9-19(17)18/h2-11H,12-16H2,1H3
SMILES: CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54
Molecular Formula: C24H23N3OS2
Molecular Weight: 433.6 g/mol

1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone

CAS No.: 923441-57-0

Cat. No.: VC8321484

Molecular Formula: C24H23N3OS2

Molecular Weight: 433.6 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone - 923441-57-0

Specification

CAS No. 923441-57-0
Molecular Formula C24H23N3OS2
Molecular Weight 433.6 g/mol
IUPAC Name 1-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-naphthalen-1-ylethanone
Standard InChI InChI=1S/C24H23N3OS2/c1-29-20-10-5-11-21-23(20)25-24(30-21)27-14-12-26(13-15-27)22(28)16-18-8-4-7-17-6-2-3-9-19(17)18/h2-11H,12-16H2,1H3
Standard InChI Key CLGQIHBKTDYMCW-UHFFFAOYSA-N
SMILES CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54
Canonical SMILES CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Formula

The systematic IUPAC name, 1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone, denotes a benzothiazole core substituted at position 4 with a methylthio (-SMe) group, linked via a piperazine ring to an ethanone moiety bearing a naphthalen-1-yl group. The molecular formula is tentatively proposed as C₂₄H₂₃N₃OS₂ based on analogous compounds , with a molecular weight of approximately 433.59 g/mol (calculated from).

Structural Features and Key Functional Groups

  • Benzothiazole core: The benzo[d]thiazole system (positions 1–7) incorporates a sulfur atom at position 1 and nitrogen at position 3, with a methylthio group at position 4. This substitution pattern distinguishes it from common 2-aminobenzothiazole scaffolds.

  • Piperazine linker: The piperazine ring at position 2 of the benzothiazole provides conformational flexibility and hydrogen-bonding capacity, critical for receptor interactions .

  • Naphthalen-1-yl ethanone: The hydrophobic naphthalene group enhances lipid solubility, potentially improving blood-brain barrier penetration .

Structural comparison: Unlike the 6-(methylthio) analog (CAS 955829-05-7), the 4-(methylthio) substitution in this compound may alter electronic properties and binding affinities due to steric and electronic effects.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis route is documented for this compound, a plausible multi-step approach can be inferred from related benzothiazole-piperazine derivatives :

  • Benzothiazole formation: Condensation of 4-methylthio-2-aminothiophenol with a carbonyl source under acidic conditions.

  • Piperazine incorporation: Nucleophilic substitution at the benzothiazole’s position 2 using piperazine in a polar aprotic solvent (e.g., DMF).

  • Ethanone-naphthalene coupling: Acylation of the piperazine’s secondary amine with 2-(naphthalen-1-yl)acetyl chloride.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the naphthalene group; estimated logP ≈ 3.5–4.0. Limited aqueous solubility (<0.1 mg/mL) necessitates formulation with surfactants or cyclodextrins.

  • Stability: Susceptible to oxidative degradation of the methylthio group under acidic or light-exposed conditions .

Thermal Properties

  • Melting point: Analogous compounds melt between 160–180°C .

  • Thermogravimetric analysis (TGA): Decomposition onset >200°C, indicating moderate thermal stability .

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